molecular formula C22H27N3O3 B7535143 4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide

4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide

Cat. No. B7535143
M. Wt: 381.5 g/mol
InChI Key: ZHFCHMHXFWRCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BB-1101 and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BB-1101 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition may lead to the inhibition of cell growth and the activation of immune cells.
Biochemical and Physiological Effects:
BB-1101 has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the activation of immune cells, and the modulation of the immune response. BB-1101 has also been found to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

BB-1101 has several advantages for use in lab experiments, including its availability and its low toxicity. However, BB-1101 also has some limitations, including its high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BB-1101, including further studies on its mechanism of action, its potential as a cancer treatment, and its potential as a treatment for neurodegenerative diseases. Additionally, research on the use of BB-1101 in combination with other drugs may be warranted.

Synthesis Methods

BB-1101 can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. In solid-phase synthesis, the compound is synthesized on a solid support, while in solution-phase synthesis, the compound is synthesized in a solution.

Scientific Research Applications

BB-1101 has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, BB-1101 has been found to inhibit the growth of cancer cells and may have potential as a cancer treatment. In neurology, BB-1101 has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. In immunology, BB-1101 has been found to have potential as an immunomodulatory agent.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-19-13-12-16(15-20(19)28-2)7-6-14-23-22(26)11-5-10-21-24-17-8-3-4-9-18(17)25-21/h3-4,8-9,12-13,15H,5-7,10-11,14H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFCHMHXFWRCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(=O)CCCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.